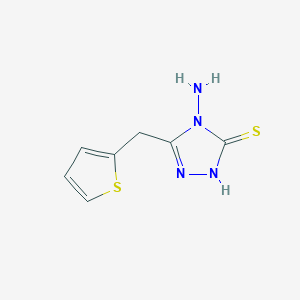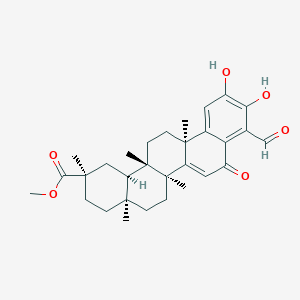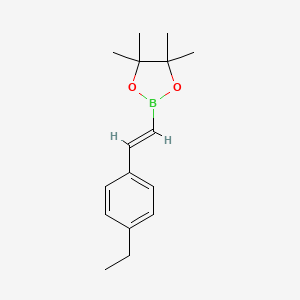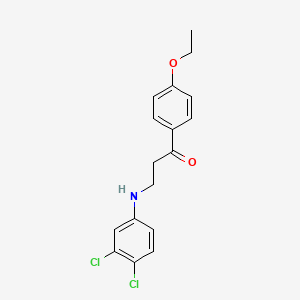
3-(3,4-Dichloroanilino)-1-(4-ethoxyphenyl)-1-propanone
Descripción general
Descripción
3-(3,4-Dichloroanilino)-1-(4-ethoxyphenyl)-1-propanone, often referred to as 3,4-DCAP, is an organic compound that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of some drugs and has been used to study the mechanisms of action of certain drugs. 3,4-DCAP is an aniline-type compound and is a derivative of propanone.
Aplicaciones Científicas De Investigación
Synthetic Applications in Organic Chemistry : The compound is involved in reactions like α-chlorination of aryl ketones, demonstrating its utility in the synthesis of chlorinated organic compounds. Such reactions are fundamental in creating various derivatives for potential use in pharmaceuticals and materials science (Tsuruta, Harada, Nishino, & Kurosawa, 1985).
Chiral Intermediate in Drug Synthesis : This compound acts as a chiral intermediate in the synthesis of antidepressant drugs. The use of specific reductases, such as those from Saccharomyces cerevisiae, demonstrates its role in producing enantiomerically pure substances, a crucial aspect of modern drug synthesis (Choi, Choi, Kim, Uhm, & Kim, 2010).
Study of Crystal Packing and Molecular Interactions : Research into the crystal packing of related molecules, like ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, offers insights into the molecular interactions, such as N⋯π and O⋯π interactions, which are critical for understanding the compound's physical and chemical properties (Zhang, Wu, & Zhang, 2011).
Potential in Developing Cytotoxic Agents : The synthesis and study of derivatives like 1-Aryl-3-phenethylamino-1-propanone hydrochlorides indicate potential applications in developing potent cytotoxic agents, highlighting the compound’s relevance in medicinal chemistry (Mete, Gul, & Kazaz, 2007).
Utilization in Materials Science : The compound and its derivatives find applications in materials science, such as in the creation of polybenzoxazine, a class of polymers with various applications. Studies have explored using phenolic compounds, including those structurally similar to 3-(3,4-Dichloroanilino)-1-(4-ethoxyphenyl)-1-propanone, for enhancing the reactivity of molecules towards benzoxazine ring formation (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Role in Corrosion Inhibition : Compounds structurally related to 3-(3,4-Dichloroanilino)-1-(4-ethoxyphenyl)-1-propanone have been studied for their potential as corrosion inhibitors, particularly in the context of protecting metals like steel in acidic environments. This application is significant in industrial settings (Olasunkanmi & Ebenso, 2019).
Propiedades
IUPAC Name |
3-(3,4-dichloroanilino)-1-(4-ethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-2-22-14-6-3-12(4-7-14)17(21)9-10-20-13-5-8-15(18)16(19)11-13/h3-8,11,20H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLAYFJEYWJNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichloroanilino)-1-(4-ethoxyphenyl)-1-propanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-chloro-4-fluorophenyl)sulfonyl]-3H-benzo[f]chromen-3-one](/img/structure/B3038583.png)
![6-chloro-3-[(4-fluorophenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038586.png)
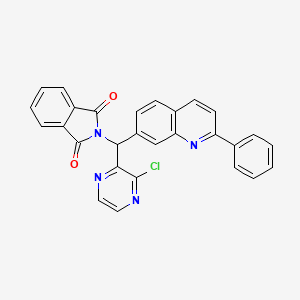
![7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline](/img/structure/B3038590.png)
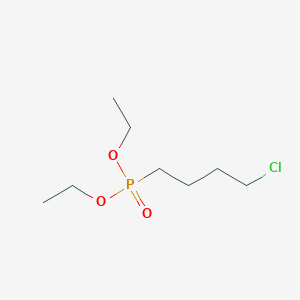

![3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B3038593.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B3038594.png)

![5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3038600.png)
![3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3038601.png)
